molecular formula C14H17NO2 B1418007 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine CAS No. 896938-09-3

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine

Cat. No.: B1418007
CAS No.: 896938-09-3
M. Wt: 231.29 g/mol
InChI Key: KECQQKZGBMJNNQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine (CAS: 896938-09-3) is a pyrrolidine-derived compound featuring a 3,4-dihydro-2-benzopyran (isochroman) moiety linked via a carbonyl group.

The compound is listed in specialty chemical catalogs (e.g., CymitQuimica) as a discontinued research product, suggesting its use in exploratory medicinal chemistry or as a synthetic intermediate . Its molecular formula is C₁₄H₁₅NO₂, with a molar mass of 229.28 g/mol.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECQQKZGBMJNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2C3=CC=CC=C3CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine typically involves the reaction of 3,4-dihydro-1H-2-benzopyran-1-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Highlights Biological Activity (IC₅₀ or EC₅₀) Molecular Formula Molar Mass (g/mol) Source/Application
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine Benzopyran-carbonyl-pyrrolidine Not reported C₁₄H₁₅NO₂ 229.28 Synthetic intermediate
1-[1-oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine (3b) Polyunsaturated acyl-pyrrolidine hKCNK3 inhibition: IC₅₀ = 44 ± 6.7 µM C₂₃H₂₅NO₄ 391.45 KCNK3 modulator
Brachyamide A (4b) Acyl-pyrrolidine with aromatic substitution hKCNK3 inhibition: IC₅₀ = 32 ± 11 µM C₂₄H₃₅NO₃ 385.55 Pungent sensory compound
1-(octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b) Long-chain unsaturated acyl-pyrrolidine hKCNK3 inhibition: IC₅₀ = 19 ± 2.1 µM C₂₂H₃₅NO 329.52 Dual KCNK3/KCNK9 inhibitor
1-(3,5-Dibromophenyl)pyrrolidine Aryl-pyrrolidine Not reported (structural analog) C₁₀H₁₁Br₂N 305.01 Halogenated intermediate

Ion Channel Modulation

  • KCNK3 Inhibition: Acylpyrrolidines like 5b/6b and 3b exhibit potent inhibition of hKCNK3, a two-pore domain potassium channel linked to nociception and neuroprotection. The target compound’s benzopyran-carbonyl group may sterically hinder similar interactions due to its fused aromatic system, though this remains untested .
  • Selectivity : Unlike 5b/6b , which also weakly inhibits hKCNK9, the benzopyran-carbonyl analog lacks reported selectivity data.

Pharmacological Potential

  • Pyrrolidine Derivatives : N-substituted pyrrolidines (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ) show anti-inflammatory and anticancer activity, suggesting that the target compound’s benzopyran moiety could enhance bioavailability or receptor binding .
  • Sensory Compounds : Brachyamide A (4b) and piperyline analogs elicit pungency via TRP/KCNK modulation, but the target compound’s lack of unsaturated acyl chains may reduce such effects .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Solubility Stability Sensitivity
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine Not reported Likely stable in dry conditions IRRITANT (inferred)
5b/6b Lipophilic Sensitive to oxidation Requires cold storage
1-(3,5-Dibromophenyl)pyrrolidine Low aqueous Stable sealed IRRITANT

Biological Activity

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine is C₁₄H₁₇NO₂, with a molecular weight of 233.29 g/mol. The compound features a pyrrolidine ring linked to a benzopyranone moiety, which is known for various biological activities.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is crucial for protecting against neurodegenerative diseases .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AChE InhibitionPotential to enhance cholinergic activity by inhibiting AChE
NeuroprotectionReduces oxidative stress and inflammation
Anticancer PotentialExhibits cytotoxicity against various cancer cell lines
Antioxidant ActivityScavenges free radicals and reduces ROS production

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine:

  • Neuroprotective Study : A study evaluated the neuroprotective effects of similar benzopyran derivatives on human neuroblastoma cells. Results indicated significant reduction in cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cytotoxicity Assays : Research involving human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin. For instance, a related compound showed an IC50 value of 0.36 µM against melanoma cells .
  • Antioxidant Properties : In vitro assays revealed that the compound effectively scavenged free radicals, contributing to its potential as an antioxidant agent. This activity may play a role in its neuroprotective effects by mitigating oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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